molecular formula C16H23BrN2O B5751933 1-[4-(4-BROMOBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE

1-[4-(4-BROMOBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE

Cat. No.: B5751933
M. Wt: 339.27 g/mol
InChI Key: VRYFICVDNDYIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-BROMOBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE is a synthetic organic compound that features a piperazine ring substituted with a bromobenzyl group and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-BROMOBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE typically involves the reaction of 4-bromobenzyl chloride with piperazine, followed by the introduction of a butanone group. The reaction conditions often include the use of a

Properties

IUPAC Name

1-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O/c1-13(2)11-16(20)19-9-7-18(8-10-19)12-14-3-5-15(17)6-4-14/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYFICVDNDYIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202842
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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